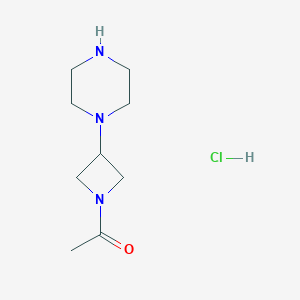
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene (DFMNO-TFMB) is a chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C7H3F6NO3. DFMNO-TFMB has a boiling point of 151.2 °C and a melting point of -20 °C. Its structure consists of a benzene ring with two methyl groups, a nitro group, and two trifluoromethoxy groups. DFMNO-TFMB is an important intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is an important intermediate in the synthesis of organic compounds. The compound acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of organic compounds. Additionally, 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene can act as a nucleophile, meaning it can donate electrons to other molecules. This allows it to form bonds with other molecules and facilitate the synthesis of organic compounds.
Biochemical and Physiological Effects
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is a non-toxic compound and does not have any known adverse effects on humans or animals. It is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is non-toxic and does not have any known adverse effects. The main limitation is that it is not very stable and can easily decompose in the presence of light or heat.
Direcciones Futuras
Future research on 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene could focus on developing more efficient synthesis methods, as well as exploring its potential applications in the synthesis of other organic compounds. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of polymers and other materials. Finally, research could be done to explore its potential as a reagent in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is widely used in scientific research due to its unique properties. It is used in the synthesis of organic compounds such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene is used as a reagent in the synthesis of organic compounds, and as a starting material in the synthesis of other compounds.
Propiedades
IUPAC Name |
1-(difluoromethoxy)-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO4/c9-7(10)17-5-2-1-4(14(15)16)3-6(5)18-8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNHKQSKDKVZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Difluoromethoxy-4-nitro-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)

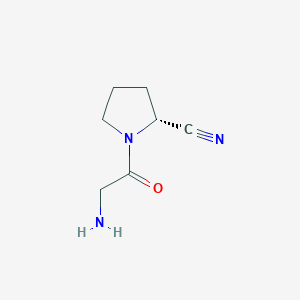
![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
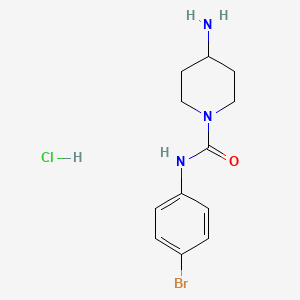
![tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate](/img/structure/B1412840.png)
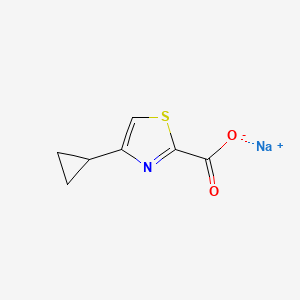

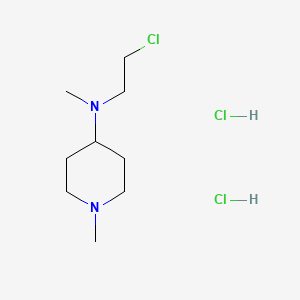
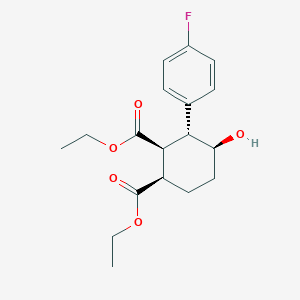


![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)
